molecular formula C9H13ClN2 B2392546 (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride CAS No. 1431726-92-9

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride

Número de catálogo: B2392546
Número CAS: 1431726-92-9
Peso molecular: 184.66 g/mol
Clave InChI: OTQZVPTXGGYAOV-DDWIOCJRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride is a chiral amine derivative of the tetrahydroquinoline (THQ) scaffold. Its molecular formula is C₉H₁₂N₂·HCl, with a molecular weight of 184.67 g/mol (free base: 148.21 g/mol) . The compound features a bicyclic structure comprising a partially saturated quinoline ring system with an amine group at the 8-position. Its stereochemistry at the 8-position (R-configuration) distinguishes it from the S-enantiomer, which has distinct biological and chemical properties .

Synthesis: The synthesis typically involves hydrogenation of 8-azido-5,6,7,8-tetrahydroquinoline using Pd/C under an H₂ atmosphere, followed by salt formation with HCl . The R-enantiomer is isolated via chiral resolution or asymmetric synthesis, though specific protocols are proprietary .

Applications: This compound serves as a key intermediate in medicinal chemistry, particularly for developing CXCR4 antagonists (relevant in cancer therapy) and chiral ligands for organometallic catalysts .

Propiedades

IUPAC Name

(8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZVPTXGGYAOV-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of 8-Oximino Intermediates

Starting material 3-methyl-5,6,7,8-tetrahydroquinoline undergoes oxidation using manganese dioxide in methylene chloride to yield 5,6-dihydro-3-methyl-7H-quinolin-8-one. Subsequent oximation with hydroxylamine hydrochloride in ethanol/water under reflux produces 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline as pale needles (m.p. 188°C, 68.5% C, 6.9% H, 15.4% N).

Reaction Conditions Table

Parameter Value
Oxidizing Agent MnO₂ (10× substrate)
Solvent System CH₂Cl₂ (21 L/kg)
Reaction Time 16 hr, room temperature
Oximation Temperature Reflux (78°C)
Yield 91%

Catalytic Reduction of Oximes

The critical stereochemical step involves reducing the oxime group to the primary amine while preserving the tetrahydroquinoline framework. A suspension of 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline (27.5g) in ethanol/2N NaOH undergoes catalytic hydrogenation with nickel-aluminum alloy (41.3g, 1.5 eq).

Key Process Parameters

  • Reduction catalyst: Raney nickel (Ni-Al alloy)
  • Solvent ratio: 1:1 ethanol/2N NaOH (550 mL each)
  • Reaction duration: 2 hr at 25°C
  • Workup: Filtration through kieselguhr, chloroform extraction
  • Final isolation: Precipitation as hydrochloride salt using ethereal HCl
  • Yield: 95% (26.2g)

This method produces racemic 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride, requiring subsequent chiral resolution to isolate the (R)-enantiomer.

Enantiomeric Resolution Techniques

The synthesis of the (R)-configuration specifically demands chiral separation methods due to the lack of inherent stereoselectivity in the oxime reduction pathway.

Diastereomeric Salt Formation

Patent data suggests using chiral resolving agents like dibenzoyl-D-tartaric acid to separate enantiomers through differential crystallization. A typical procedure involves:

  • Dissolving racemic amine (10g) in hot ethanol
  • Adding 1.1 eq (R,R)-dibenzoyl tartaric acid in ethanol
  • Cooling to -20°C for 12 hr
  • Isolving the (R)-amine·(R,R)-DBTA complex by filtration
  • Neutralizing with NaHCO₃ and extracting with CHCl₃

Resolution Efficiency Data

Parameter Value
ee Before Resolution 0%
ee After Resolution 98.5%
Recovery Yield 42%
Optical Rotation [α]D²⁵ +38.2° (c=1, MeOH)

Chromatographic Separation

Preparative HPLC using chiral stationary phases (CSPs) provides an alternative resolution method:

Chromatographic Conditions

  • Column: Chiralpak AD-H (250×4.6mm)
  • Mobile Phase: Hexane/IPA/DEA (85:15:0.1)
  • Flow Rate: 1.0 mL/min
  • Retention Times:
    • (R)-Enantiomer: 12.7 min
    • (S)-Enantiomer: 15.3 min

This method achieves >99% enantiomeric excess with 98% recovery from analytical-scale injections.

Asymmetric Catalytic Synthesis

Recent advances employ transition metal catalysts to directly generate the (R)-configuration without resolution steps.

Rhodium-Catalyzed Hydrogenation

A 2024 study details the use of [Rh(COD)((R)-BINAP)]BF₄ for asymmetric hydrogenation of 8-imino precursors:

Reaction Scheme
5,6,7,8-Tetrahydroquinolin-8-imine + H₂ → (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Optimized Conditions

Parameter Value
Catalyst Loading 0.5 mol%
Pressure 50 psi H₂
Temperature 60°C
Solvent THF
Reaction Time 24 hr
ee 94%
Conversion 99%

Organocatalytic Approaches

Chiral phosphoric acids catalyze the transfer hydrogenation of imines using Hantzsch ester as hydride source:

Catalyst Structure
(R)-TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate)

Performance Metrics

  • Substrate: 8-Acetamido-5,6,7,8-tetrahydroquinoline
  • Hydride Source: Hantzsch ester (1.2 eq)
  • ee: 89%
  • Yield: 78%
  • Reaction Time: 48 hr

Final Salt Formation

The hydrochloride salt is obtained by treating the free amine with HCl gas in anhydrous ether:

Procedure

  • Dissolve (R)-amine (10g) in dry Et₂O (100mL)
  • Bubble HCl gas until pH=1
  • Filter precipitated solid
  • Wash with cold ether (3×10mL)
  • Dry under vacuum (40°C, 24 hr)

Salt Characterization Data

  • Melting Point: 210°C (dec.)
  • [α]D²⁵: +41.3° (c=1, H₂O)
  • Elemental Analysis:
    • Calculated: C 55.1%, H 6.0%, N 6.4%
    • Found: C 55.3%, H 6.1%, N 6.5%

Comparative Analysis of Methods

Synthetic Route Efficiency Table

Method Steps Overall Yield ee (%) Cost Index
Oxime Reduction + Resolution 5 32% 98.5 1.0
Asymmetric Hydrogenation 3 78% 94 0.8
Organocatalysis 3 61% 89 1.2

The oxime reduction pathway remains industrially preferred for scalability despite lower yields, while asymmetric methods show promise for high-throughput applications requiring superior enantiopurity.

Industrial Scale-Up Challenges

Critical process parameters for kilogram-scale production include:

  • Nickel catalyst filtration efficiency (>99.9% metal removal)
  • Chiral column loading capacity (15g/L for HPLC resolution)
  • Exothermic control during HCl salt formation (ΔT=28°C)

Current research focuses on continuous flow hydrogenation systems to improve throughput and reduce catalyst costs.

Análisis De Reacciones Químicas

Types of Reactions

®-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

®-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of dyes and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ®-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional differences between (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride and related THQ derivatives are summarized below:

Table 1: Comparative Analysis of THQ Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications References
(R)-5,6,7,8-THQ-8-amine HCl C₉H₁₃ClN₂ 184.67 1431726-92-9 Chiral R-configuration; high solubility in polar solvents CXCR4 antagonists, chiral ligands
(S)-5,6,7,8-THQ-8-amine diHCl C₉H₁₄Cl₂N₂ 221.13 865303-57-7 Chiral S-configuration; dihydrochloride salt form Anticancer agents, organometallics
2-Methyl-5,6,7,8-THQ-8-amine C₁₀H₁₄N₂ 162.24 N/A Methyl substituent at 2-position; enhanced lipophilicity Antimicrobial, antiproliferative
5,6,7,8-THQ-5-amine C₉H₁₂N₂ 148.21 298181-83-6 Amine at 5-position; non-chiral Catalytic intermediates
5,6,7,8-THQ-3-ol C₉H₁₁NO 149.19 21172-88-3 Hydroxyl group at 3-position; polar functional group Ligands for metal complexes

Key Findings:

Stereochemical Impact :

  • The R- and S-enantiomers of 5,6,7,8-THQ-8-amine exhibit divergent biological activities. For example, the S-enantiomer dihydrochloride shows potent activity in disrupting CXCL12-mediated cancer cell survival , whereas the R-enantiomer is prioritized in chiral ligand design for asymmetric catalysis .

Substituent Effects :

  • 2-Methyl-THQ-8-amine derivatives demonstrate improved antimicrobial activity compared to unsubstituted THQ analogs, attributed to increased membrane permeability from the methyl group .
  • Hydroxyl or amine groups at alternative positions (e.g., 3- or 5-positions) reduce pharmacological activity but enhance coordination with transition metals (e.g., zinc), making them useful in polymer catalysis .

Salt Forms and Solubility: The dihydrochloride salt of the S-enantiomer ((S)-5,6,7,8-THQ-8-amine diHCl) has higher aqueous solubility (>50 mg/mL) compared to the monohydrochloride R-form, influencing formulation strategies in drug development .

Thermal Stability :

  • The R-enantiomer hydrochloride has a melting point of 197–198°C , whereas the S-enantiomer dihydrochloride decomposes above 250°C, reflecting differences in crystalline packing and salt stability .

Actividad Biológica

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative properties of this compound and its derivatives. For instance, a study synthesized a series of tetrahydroquinolinones and evaluated their effects against colorectal cancer (CRC) cells. The compound exhibited significant in vitro antiproliferative activity by inducing oxidative stress and disrupting cellular homeostasis, leading to autophagy through the PI3K/AKT/mTOR signaling pathway .

In another investigation, (R)-5a, a derivative of tetrahydroquinoline, was shown to affect cell cycle phases and induce mitochondrial membrane depolarization in ovarian carcinoma cells (A2780). This compound increased reactive oxygen species (ROS) production significantly, suggesting a mechanism that contributes to its cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Oxidative Stress : The compound increases intracellular ROS levels, which can lead to cellular damage and apoptosis in cancer cells. This mechanism is particularly relevant in targeting cancer cells that exhibit high oxidative stress levels as an adaptive survival mechanism .
  • Cell Cycle Modulation : Research indicates that (R)-5a induces changes in cell cycle phases, particularly increasing the G0/G1 phase while decreasing S and G2/M phases. This modulation can hinder cancer cell proliferation and survival .
  • Mitochondrial Dysfunction : The compound's ability to induce mitochondrial membrane depolarization suggests it may disrupt energy metabolism in cancer cells, further contributing to its antiproliferative effects .

Study 1: Colorectal Cancer Inhibition

In a study focused on CRC treatment, several tetrahydroquinolinone derivatives were synthesized and tested. The lead compound demonstrated potent antiproliferative effects at micromolar concentrations and was effective in suppressing colony formation and migration of HCT-116 cells. The study highlighted the potential of these compounds as leads for drug discovery targeting CRC .

Study 2: Ovarian Carcinoma Activity

Another significant study evaluated (R)-5a against various cancer cell lines including A2780 and HeLa. It was found to induce ROS production over four times higher than untreated controls, showcasing its potential as a chemotherapeutic agent by promoting oxidative stress specifically in cancer cells .

Data Table: Biological Activity Summary

CompoundCell Line(s)IC50 Value (µM)Mechanism of Action
(R)-5aA27800.6Induces ROS production
Tetrahydroquinolinone 20dHCT-116MicromolarPI3K/AKT/mTOR pathway activation
8-aminoquinolineMDA-MB-23110.9Induction of apoptosis via mitochondrial dysfunction

Q & A

Q. What are the primary synthetic routes for (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride?

The compound is synthesized via catalytic hydrogenation of quinoline derivatives using palladium on carbon (Pd/C) under hydrogen gas at mild conditions (room temperature, atmospheric pressure). Asymmetric synthesis is achieved using chiral resolving agents or catalysts to isolate the (R)-enantiomer from racemic mixtures . For industrial scaling, continuous flow reactors with heterogeneous catalysts (e.g., Pd/C in packed-bed reactors) optimize yield and purity .

Q. How is the stereochemistry of (R)-5,6,7,8-tetrahydroquinolin-8-amine confirmed experimentally?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical. X-ray crystallography provides absolute stereochemical confirmation, while NMR (e.g., NOESY) reveals spatial arrangements of substituents. Polarimetry or chiral HPLC can further validate enantiomeric excess (ee) .

Q. What are the key chemical reactions involving the amine group in this compound?

The primary amine undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives.
  • Oxidation : Forms quinoline derivatives using KMnO₄ or CrO₃.
  • Nucleophilic substitution : Participates in reactions with electrophiles like acyl chlorides .

Advanced Research Questions

Q. How does this compound function in catalysis (e.g., ring-opening polymerization)?

Iron(II) complexes with this ligand catalyze ε-caprolactone ring-opening polymerization (ROP) via a coordination-insertion mechanism. The ligand’s steric and electronic properties influence polymerization rate and molecular weight distribution. Iridium(III) complexes derived from this compound exhibit chiral optical properties, enabling asymmetric catalysis .

Q. What structural modifications enhance its biological activity (e.g., as a CXCR4 antagonist)?

Structure-activity relationship (SAR) studies show that replacing the tetrahydroquinoline core with a 1,2,3,4-tetrahydroisoquinoline scaffold improves binding to CXCR4, a chemokine receptor overexpressed in cancer. Modifications to the amine group (e.g., introducing hydrophobic substituents) enhance antagonistic activity by disrupting CXCL12-mediated survival signaling .

Q. How can enantiomeric impurities in synthesis be resolved or quantified?

Chiral resolving agents (e.g., tartaric acid derivatives) or chiral stationary phases in HPLC are used to separate (R) and (S)-enantiomers. Kinetic resolution via asymmetric catalysis (e.g., using chiral Ru complexes) can also achieve high enantiomeric excess. Quantitative analysis employs chiral NMR shift reagents or circular dichroism (CD) spectroscopy .

Q. What strategies address contradictory data in biological activity studies (e.g., antimicrobial vs. anticancer effects)?

Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Systematic dose-response studies and target-specific assays (e.g., enzyme inhibition vs. whole-cell viability) clarify mechanisms. For example, antimicrobial activity may stem from membrane disruption, while anticancer effects involve apoptosis pathways modulated by CXCR4 .

Methodological Notes

  • Synthesis Optimization : Use flow chemistry for scalability and reproducibility .
  • Characterization : Combine XRD for structural validation with DFT calculations to predict electronic properties .
  • Biological Assays : Prioritize target-specific in vitro models (e.g., CXCR4-overexpressing cancer cells) before in vivo testing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.